

DPC-681: A Comparative Analysis Against Other HIV Protease Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational HIV protease inhibitor **DPC-681** against established protease inhibitors (PIs) such as Saquinavir, Indinavir, Nelfinavir, Ritonavir, Amprenavir, and Lopinavir. The information is supported by preclinical experimental data to assist in research and drug development efforts.

Executive Summary

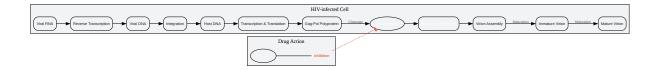
DPC-681 is a potent, second-generation, non-peptidic competitive inhibitor of the HIV-1 protease. Preclinical studies have demonstrated its significant potency against both wild-type and multi-drug resistant strains of HIV-1, often exhibiting superior activity compared to first-generation PIs. A key characteristic of **DPC-681** is its robust activity against viral strains that have developed resistance to existing PI therapies, suggesting it may have a role in salvage therapy regimens. However, its development was discontinued, and it has not been approved for clinical use. This guide will delve into the available preclinical data to offer a comparative perspective on its efficacy, resistance profile, and underlying experimental methodologies.

Mechanism of Action: HIV Protease Inhibition

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins (Gag and Gag-Pol) into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions. **DPC-681**, like other



PIs, binds to the active site of the HIV protease, preventing this cleavage and thereby halting viral maturation.



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Caption: Mechanism of action of **DPC-681** and other HIV protease inhibitors.

Comparative Efficacy

The in vitro potency of **DPC-681** has been evaluated against wild-type HIV-1 and compared with other PIs. The following tables summarize the key inhibitory concentrations (IC50, IC90) and the enzyme inhibition constant (Ki). Lower values indicate greater potency.

Table 1: In Vitro Activity Against Wild-Type HIV-1



Compound	IC50 (nM)	IC90 (nM)	Ki (nM)
DPC-681	2.5 - 5	4 - 10	0.01 - 0.03
Saquinavir	1 - 3	-	0.1
Indinavir	10 - 25	-	0.3 - 0.5
Nelfinavir	20 - 50	-	1 - 2
Ritonavir	15 - 50	-	0.5
Amprenavir	10 - 40	-	0.6
Lopinavir	5 - 15	-	1.3

Data extracted from Kaltenbach et al., 2001.[1]

Resistance Profile

A significant advantage of **DPC-681** in preclinical studies was its activity against HIV-1 strains with mutations conferring resistance to other PIs.

Table 2: Activity Against Protease Inhibitor-Resistant HIV-1 Strains

HIV-1 Strain	Key Mutations	DPC-681 IC50 (nM)	Comparator PIs IC50 (nM)
Multi-PI Resistant Clinical Isolates (mean)	5-11 mutations	<20	Amprenavir: 200, Nelfinavir: >900
Recombinant Mutant (D30N)	D30N	No loss in potency	-
Recombinant Mutant (3-5 mutations)	Various	<5-fold loss in potency	-

Data extracted from Kaltenbach et al., 2001.[1]



Pharmacokinetic Properties

Pharmacokinetic parameters are crucial for determining the potential clinical utility of a drug. The following table compares available data for **DPC-681** (in beagle dogs) and other PIs (in humans).

Table 3: Comparative Pharmacokinetic Parameters

Compound	Oral Bioavailability (%)	Plasma Protein Binding (%)	Elimination Half-life (hours)
DPC-681 (in dogs)	18.3 (10 mg/kg), 78.1 (30 mg/kg)	-	-
Saquinavir	~4 (unboosted)	~98	9-15
Indinavir	~65	~60	1.8
Nelfinavir	20-80	>98	3.5-5
Ritonavir	High	98-99	3-5
Amprenavir	-	~90	7.1-10.6
Lopinavir	~25 (unboosted)	98-99	5-6 (boosted)

Data for comparator PIs sourced from various pharmacokinetic studies.[2][3][4][5][6][7][8][9][10] [11]

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data presented in this guide, based on the study by Kaltenbach et al. (2001).[1]

Enzyme Inhibition Assay (Ki Determination)

- Enzyme: Recombinant HIV-1 protease.
- Substrate: A synthetic fluorescent peptide substrate.



- Method: The assay was conducted under conditions of substrate and inhibitor excess relative to the enzyme concentration. The reaction was initiated by the addition of the substrate to a mixture of the enzyme and varying concentrations of the inhibitor.
- Detection: The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time.
- Calculation: Ki values were determined using the Michaelis-Menten equation for competitive inhibitors.

Antiviral Activity Assay (IC50 and IC90 Determination)

- Cell Lines: MT-2 cells and peripheral blood mononuclear cells (PBMCs).
- Virus Strains: Wild-type HIV-1 (RF and IIIB strains) and various clinical and recombinant resistant isolates.
- Method:
 - Cells were infected with a known multiplicity of infection (MOI) of the virus.
 - The infected cells were then cultured in the presence of serial dilutions of the protease inhibitors.
 - For acute infections in MT-2 cells, the culture supernatant was harvested after 3 days. For PBMCs, the supernatant was harvested after 7 days.
- Detection: The amount of progeny virus in the supernatant was quantified using a plaque assay.
- Calculation: The IC50 and IC90 values, the concentrations of the drug that inhibit viral replication by 50% and 90% respectively, were calculated from the dose-response curves.

Pharmacokinetic Study in Beagle Dogs (for DPC-681)

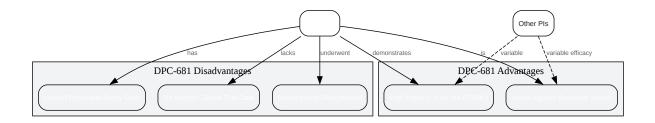
- · Subjects: Male and female beagle dogs.
- Administration:



- Oral: Single doses of 10, 30, or 100 mg/kg were administered in a methanesulfonic acid solution.
- Intravenous (IV): A single 1 mg/kg dose was administered as an infusion in a solution of N,N-dimethylacetamide, propylene glycol, and water.
- Sampling: Blood samples were collected at various time points after dosing.
- Analysis: Plasma was extracted, and the concentrations of DPC-681 were determined by liquid chromatography-mass spectrometry (LC-MS).
- Parameters Calculated: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability were calculated from the plasma concentration-time data.

Comparative Analysis and Logical Relationships

The preclinical data suggests that **DPC-681** holds several potential advantages over first-generation PIs, primarily its high potency and its efficacy against resistant strains. However, its development was not pursued, and therefore, clinical data on its safety and efficacy in humans is unavailable.



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Caption: Logical comparison of **DPC-681**'s features against other PIs.

Conclusion



DPC-681 demonstrated significant promise in preclinical studies as a potent HIV protease inhibitor with a favorable resistance profile compared to then-marketed PIs. The provided data and experimental protocols offer valuable insights for researchers in the field of antiretroviral drug discovery and development. However, the lack of clinical development and associated safety and efficacy data in humans are critical limitations. This comparative guide serves as a historical and scientific reference for the evaluation of novel HIV protease inhibitors.

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